2-(naphthalen-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
This compound is a structurally complex benzothiazole derivative featuring a naphthalene moiety, a sulfamoyl group at position 6, and a propargyl substituent at position 3 of the dihydrobenzothiazole ring. The (2Z)-configuration of the imine bond (C=N) in the benzothiazole scaffold is critical for its stereoelectronic properties, which influence interactions with biological targets or materials. The naphthalen-1-yl group contributes to π-π stacking interactions, a feature often leveraged in drug design for improved binding affinity to hydrophobic pockets in enzymes or receptors .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c1-2-12-25-19-11-10-17(30(23,27)28)14-20(19)29-22(25)24-21(26)13-16-8-5-7-15-6-3-4-9-18(15)16/h1,3-11,14H,12-13H2,(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEHXPFWXCFNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123630 | |
| Record name | N-[6-(Aminosulfonyl)-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-1-naphthaleneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887204-64-0 | |
| Record name | N-[6-(Aminosulfonyl)-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-1-naphthaleneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887204-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(Aminosulfonyl)-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-1-naphthaleneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-(naphthalen-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Drug Design : The sulfamoyl group’s H-bonding capacity positions the target compound as a candidate for targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), whereas adamantane-containing analogs may target viral proteins .
Biological Activity
The compound 2-(naphthalen-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic molecule with potential therapeutic applications. Its structural complexity suggests significant biological activity, particularly in the context of cancer therapy and anti-inflammatory responses. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that compounds similar to This compound often target specific proteins involved in apoptotic pathways. For instance, compounds that inhibit Mcl-1, an anti-apoptotic protein, have shown promise in sensitizing cancer cells to chemotherapy by promoting apoptosis through the Bak/Bax-dependent pathway .
Anticancer Properties
Studies have highlighted the potential of sulfonamide derivatives in cancer treatment. The compound's structural features allow it to interact with key proteins involved in cell survival and proliferation. Notably, high-throughput screening has identified similar naphthalene-containing compounds as selective inhibitors of Mcl-1, suggesting that this compound may exhibit similar properties .
Anti-inflammatory Effects
The presence of a sulfonamide group is associated with anti-inflammatory activity. Compounds with this functional group have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. This makes them potential candidates for treating inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that related compounds can induce cytotoxicity in various cancer cell lines. For example, a study reported that naphthalene derivatives effectively inhibited cell growth in leukemia and breast cancer models by disrupting mitochondrial function .
Structure-Aactivity Relationship (SAR)
The SAR studies have provided insights into how modifications to the naphthalene and benzothiazole moieties influence biological activity. For instance, alterations in the substituents on the naphthalene ring can significantly affect binding affinity to target proteins like Mcl-1 .
Data Tables
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer: The compound is synthesized via multi-step protocols, including:
- Step 1: Formation of the benzothiazole core through cyclization reactions. For example, copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between alkyne intermediates (e.g., propargyl ethers) and azides is a key step .
- Step 2: Sulfamoylation at the 6-position of the benzothiazole ring using sulfamoyl chloride under anhydrous conditions .
- Step 3: Acetamide coupling via nucleophilic substitution or condensation reactions.
Optimization Tips:
- Use TLC (hexane:ethyl acetate 8:2) to monitor reaction progress .
- Employ copper diacetate (10 mol%) as a catalyst for cycloaddition reactions in tert-butanol/water (3:1) at RT for 6–8 hours to achieve yields >70% .
- Avoid prolonged heating during sulfamoylation to prevent decomposition.
Q. How can researchers confirm the structural identity and purity of this compound?
Answer: Use a combination of:
- IR Spectroscopy: Look for characteristic peaks:
- C=O stretch at ~1670 cm⁻¹ (acetamide) .
- Sulfamoyl group (asymmetric S=O) at ~1300 cm⁻¹ .
- NMR:
- ¹H NMR: Identify protons on the naphthalene ring (δ 7.20–8.40 ppm) and the benzothiazole ring (δ 5.38–5.48 ppm for –OCH₂) .
- ¹³C NMR: Confirm the presence of a carbonyl carbon (δ ~165 ppm) and the benzothiazole backbone (δ 120–153 ppm) .
- HRMS: Validate molecular weight with <1 ppm error (e.g., [M+H]+ calculated: 404.1359; observed: 404.1348) .
Advanced Research Questions
Q. How does the Z-configuration of the benzothiazole-imine bond influence biological activity, and how can this be validated experimentally?
Answer: The Z-configuration stabilizes the planar geometry of the benzothiazole-imine system, enhancing π-π stacking with biological targets (e.g., enzymes or DNA). Validation Methods:
- X-ray Crystallography: Resolve the dihedral angle between the naphthalene and benzothiazole rings (e.g., angles ~100° indicate Z-configuration) .
- NOESY NMR: Detect spatial proximity between the prop-2-yn-1-yl group and the sulfamoyl moiety to confirm stereochemistry.
Q. What strategies can resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from:
- Solubility Variability: Use standardized solvents (e.g., DMSO for in vitro assays) and confirm compound stability via HPLC .
- Off-Target Effects: Perform kinase profiling assays to identify non-specific interactions (e.g., using panels of 50+ kinases) .
- Metabolic Instability: Conduct microsomal stability assays (e.g., rat liver microsomes) to assess degradation pathways .
Case Study:
A study reported conflicting IC₅₀ values (1–10 µM) for kinase inhibition. Resolution involved repeating assays with ATP concentration titration to account for competition effects .
Methodological Challenges and Solutions
Q. How can researchers design derivatives to enhance sulfamoyl group stability without compromising activity?
Answer:
- Structural Modifications: Replace the sulfamoyl group with sulfonamide bioisosteres (e.g., trifluoromethylsulfonyl) to improve metabolic stability .
- Protecting Groups: Use tert-butyl sulfamates during synthesis to prevent premature hydrolysis .
- Computational Modeling: Perform density functional theory (DFT) to predict electronic effects of substitutions on binding affinity .
Q. What analytical techniques are critical for studying intermolecular interactions in crystallized forms?
Answer:
- Single-Crystal XRD: Resolve H-bonding patterns (e.g., N–H⋯N bonds at 2.8–3.0 Å) and π-π stacking distances (~3.6 Å) .
- Thermogravimetric Analysis (TGA): Assess thermal stability and solvent retention in crystals .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., S⋯S interactions at 3.62 Å) .
Notes
- Avoid sources like due to unreliability; prioritize peer-reviewed journals (e.g., Research on Chemical Intermediates) .
- For advanced applications, explore continuous flow reactors to scale up synthesis while maintaining regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
